molecular formula C19H16Cl2N2O4S2 B2877094 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941902-29-0

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2877094
CAS No.: 941902-29-0
M. Wt: 471.37
InChI Key: FSVKGYXYBLLNGQ-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic thiazole derivative of significant interest in medicinal chemistry and dermatological research. This compound is primarily investigated for its potential as a potent inhibitor of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway . Its molecular design incorporates a 4-(2,4-dichlorophenyl)thiazole scaffold, a structure demonstrated in closely related analogs to be critical for effective coordination with the copper-containing active site of tyrosinase . The integration of the (4-methoxyphenyl)sulfonyl)propanamide moiety is intended to modulate the compound's physicochemical properties and enhance its binding affinity, thereby improving inhibitory potency and cellular permeability. Research applications for this compound are focused on exploring the mechanisms of hyperpigmentation. It serves as a valuable tool for studying the regulation of melanin production in cellular models, such as B16 murine melanoma cells, and for evaluating depigmenting effects in more complex in vivo systems like zebrafish embryos . The broader thiazole chemical class is recognized as a privileged structure in drug discovery, known for its versatility and presence in molecules with a wide spectrum of biological activities . This reagent is intended for use in biochemical assays and as a lead compound for the development of new cosmetic and pharmaceutical agents aimed at addressing conditions related to excessive melanin accumulation.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S2/c1-27-13-3-5-14(6-4-13)29(25,26)9-8-18(24)23-19-22-17(11-28-19)15-7-2-12(20)10-16(15)21/h2-7,10-11H,8-9H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVKGYXYBLLNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The resulting thiazole intermediate is then further functionalized with the appropriate substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted thiazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its structural complexity and reactivity make it a valuable building block for various applications.

Mechanism of Action

The mechanism by which N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related compounds and their key attributes:

Compound Name / ID (Evidence Source) Core Structure Key Substituents Biological Activity Synthesis Yield Spectral Data (IR/NMR)
Target Compound (Inferred) Thiazole 2,4-Dichlorophenyl, 4-methoxyphenylsulfonyl Not explicitly reported N/A N/A
2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) Thiazole 2,4-Dichlorophenyl, coumarin-linked α-Glucosidase inhibition (antidiabetic) 64% IR: 2923 cm⁻¹ (C-H), 1714 cm⁻¹ (C=O); MS: m/z 446.30
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Benzothiazole 4-Methoxyphenyl Anticancer (cell-based assays) 59% IR: 3275 cm⁻¹ (N-H); [α]²⁰D = –19.1
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-amino-5-(3-nitroguanidino)pentanamide (16) Thiazole 4-Chlorophenyl, nitroguanidine Antimicrobial (moderate activity) 18% NMR: δ 6.67–8.67 (aromatic CH)
3-((4-Methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)propanamide derivatives Thiazole 4-Methoxyphenylsulfonyl Heparanase inhibition (anticancer) N/A HRMS confirmed

Key Findings from Comparative Analysis

Impact of Thiazole vs. Benzothiazole Cores
  • Thiazole derivatives (e.g., compound 13 ) exhibit α-glucosidase inhibition, suggesting utility in diabetes management.
Role of Halogen Substituents
  • 2,4-Dichlorophenyl groups (compound 13 ) improve lipophilicity and target binding compared to non-halogenated analogs.
  • 4-Chlorophenyl substituents (compound 16 ) show weaker antimicrobial activity, indicating dichloro substitution optimizes steric and electronic effects.
Sulfonyl Group Effects
  • 4-Methoxyphenylsulfonyl (target compound) may enhance solubility and metabolic stability over non-sulfonylated propanamides .
  • In triazole derivatives (e.g., compounds 7–9 ), sulfonyl groups shift tautomeric equilibria and stabilize thione forms (IR: 1247–1255 cm⁻¹).

Characterization Data (Inferred)

  • IR : Expected peaks at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (S=O), and ~3150 cm⁻¹ (N-H).
  • NMR : δ 7.5–8.5 ppm (dichlorophenyl CH), δ 3.8 ppm (methoxy group), δ 3.1–3.6 ppm (propanamide CH₂).

Biological Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, a dichlorophenyl group, and a methoxyphenyl sulfonamide moiety. This unique combination of functional groups is believed to contribute to its diverse biological effects.

The biological activity of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole and sulfonamide groups are known to interact with specific enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways within cells.
  • Cell Signaling Modulation : The compound may modulate cellular signaling pathways by interacting with receptors or other signaling proteins, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Case Study 1 : A derivative with a thiazole moiety showed IC50 values less than that of doxorubicin against various cancer cell lines, indicating strong cytotoxicity .
  • Case Study 2 : Research demonstrated that thiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

Thiazole-containing compounds have been reported to possess antimicrobial properties:

  • Study Findings : Compounds similar to N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights the importance of specific functional groups in enhancing biological activity:

Functional GroupActivity TypeImportance
Thiazole RingAnticancerEssential for interaction with target proteins
Dichlorophenyl GroupAntimicrobialIncreases potency against bacterial strains
Methoxyphenyl SulfonamideCytotoxicityEnhances solubility and bioavailability

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiazole ring followed by the introduction of the dichlorophenyl and methoxyphenyl sulfonamide groups. Variations in synthesis can lead to derivatives with enhanced or altered biological activities.

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